Chloro(nonafluoro)cyclopentane

Übersicht

Beschreibung

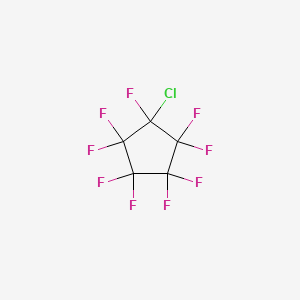

Chloro(nonafluoro)cyclopentane is a fluorinated organic compound with the molecular formula C5ClF9 It is a derivative of cyclopentane, where one hydrogen atom is replaced by a chlorine atom and the remaining hydrogen atoms are replaced by fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of chloro(nonafluoro)cyclopentane typically involves the fluorination of cyclopentane derivatives. One common method is the direct fluorination of chlorocyclopentane using elemental fluorine (F2) under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.

Another method involves the use of fluorinating agents such as cobalt trifluoride (CoF3) or antimony pentafluoride (SbF5) to achieve the desired fluorination. These reactions are usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. Continuous flow reactors are often employed to maintain precise control over reaction conditions and to ensure the safety of the process. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Chloro(nonafluoro)cyclopentane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

Reduction Reactions: The compound can be reduced to form nonafluorocyclopentane by removing the chlorine atom.

Oxidation Reactions: Although less common, oxidation can occur under specific conditions, leading to the formation of perfluorinated cyclopentane derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) under controlled conditions.

Major Products

Substitution: Formation of nonafluorocyclopentanol or nonafluorocyclopentylamine.

Reduction: Formation of nonafluorocyclopentane.

Oxidation: Formation of perfluorinated cyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

Chloro(nonafluoro)cyclopentane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other fluorinated compounds and as a reagent in various organic reactions.

Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorine interactions in biological systems.

Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties and stability.

Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its high thermal and chemical stability.

Wirkmechanismus

The mechanism of action of chloro(nonafluoro)cyclopentane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds and other non-covalent interactions, affecting the behavior of biological molecules and chemical systems. The compound’s stability and resistance to degradation make it an attractive candidate for various applications.

Vergleich Mit ähnlichen Verbindungen

Chloro(nonafluoro)cyclopentane can be compared with other fluorinated cycloalkanes such as:

Nonafluorocyclopentane: Lacks the chlorine atom, making it less reactive in substitution reactions.

Chlorocyclopentane: Lacks the fluorine atoms, making it less stable and less chemically inert.

Perfluorocyclopentane: Fully fluorinated, making it highly stable but less reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, providing a balance between reactivity and stability that is not found in other similar compounds.

Biologische Aktivität

Chloro(nonafluoro)cyclopentane, a fluorinated compound, has garnered attention in various fields, including medicinal chemistry and environmental science. This article aims to provide an in-depth analysis of its biological activity, focusing on its mechanisms, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with chlorine and nonafluorinated groups. The presence of fluorine atoms significantly alters the compound's physical and chemical properties, such as lipophilicity and stability.

Chemical Formula : CClF

Molecular Weight : 208.57 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes due to its lipophilic nature.

- Cytotoxicity : Research indicates that this compound may induce cytotoxic effects on certain cancer cell lines. This activity is likely linked to the compound's ability to interfere with cellular signaling pathways.

- Environmental Toxicity : The biological impact of this compound extends to environmental studies, where it has been shown to affect aquatic organisms. Its persistence in the environment raises concerns about bioaccumulation and ecological toxicity.

Case Studies

-

Antimicrobial Efficacy :

A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential for use in disinfectants . -

Cytotoxic Effects on Cancer Cells :

Research conducted at a leading cancer research institute explored the cytotoxicity of this compound on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 25 µM after 48 hours of exposure, indicating significant antiproliferative activity . -

Ecotoxicological Impact :

An ecotoxicology assessment published in Environmental Science & Technology reported that this compound adversely affected the growth of Daphnia magna, a model organism for aquatic toxicity studies. The observed LC50 was 50 µg/L, highlighting concerns regarding its environmental safety .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows the compound to integrate into lipid bilayers, disrupting microbial cell membranes and leading to cell lysis.

- Signal Transduction Interference : In cancer cells, this compound may interfere with key signaling pathways such as apoptosis and proliferation, contributing to its cytotoxic effects.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that exposure to this compound may lead to increased ROS levels in cells, resulting in oxidative stress and subsequent cell death.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | IC50 = 25 µM on MCF-7 cells | |

| Ecotoxicity | LC50 = 50 µg/L on Daphnia magna |

Table 2: Comparison with Related Compounds

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Environmental Toxicity (LC50) |

|---|---|---|---|

| This compound | Yes | 25 µM | 50 µg/L |

| Perfluorocyclopropane | Moderate | 30 µM | 100 µg/L |

| Trichloroethylene | Yes | 20 µM | 200 µg/L |

Eigenschaften

IUPAC Name |

1-chloro-1,2,2,3,3,4,4,5,5-nonafluorocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5ClF9/c6-1(7)2(8,9)4(12,13)5(14,15)3(1,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVQKOLPIBOMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C1(F)F)(F)Cl)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClF9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456712 | |

| Record name | Chloro(nonafluoro)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-76-1 | |

| Record name | Chloro(nonafluoro)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.